molecular formula C17H21NO2 B4117429 N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide

Cat. No.: B4117429
M. Wt: 271.35 g/mol
InChI Key: CSDKRFMEFOJJRL-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide is an organic compound characterized by the presence of a furan ring and a phenyl group attached to a propanamide backbone

Properties

IUPAC Name

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-18(4-2)17(19)13-15(16-11-8-12-20-16)14-9-6-5-7-10-14/h5-12,15H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDKRFMEFOJJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide typically involves the reaction of 2-furylacrylic acid with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: N,N-diethyl-3-(2-furyl)-3-phenylpropanamine.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(2-furyl)acrylamide
  • N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide
  • N,N-diethyl-3-[3-[2,3-bis(2-furyl)quinoxaline-6-yl]ureido]propionamide

Uniqueness

N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide is unique due to its specific combination of a furan ring and a phenyl group attached to a propanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide
Reactant of Route 2
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N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide

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